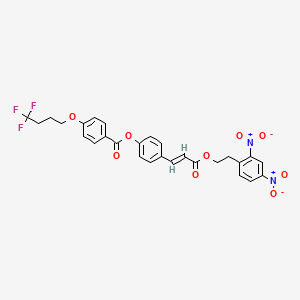
4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate is a useful research compound. Its molecular formula is C28H23F3N2O9 and its molecular weight is 588.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The molecular formula of the compound is C24H22F3N2O5, and it features several functional groups that contribute to its biological activity. The presence of the trifluorobutoxy and dinitrophenethoxy moieties are particularly noteworthy as they enhance the compound's lipophilicity and potentially its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 458.44 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not determined |
| LogP | 4.2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate. For instance, derivatives with trifluoromethyl groups have shown significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Minimum Inhibitory Concentration (MIC)
The MIC values for related compounds have been reported as low as 1 µg/mL , indicating potent antimicrobial effects. This suggests that the compound may inhibit bacterial growth effectively at low concentrations, making it a candidate for further development in antibiotic therapies .
Cytotoxicity Studies
Cytotoxicity assessments in various cancer cell lines have indicated that similar compounds exhibit selective toxicity towards malignant cells while sparing normal cells. For example, compounds with analogous structures have demonstrated IC50 values in the range of 10-30 µM , which is promising for potential anticancer applications.
The proposed mechanism of action for these compounds includes:
- Inhibition of DNA synthesis : Compounds may interfere with bacterial DNA replication processes.
- Disruption of cell membrane integrity : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to cell lysis.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a series of benzoate derivatives against multi-drug resistant strains. The compound exhibited a time-kill assay showing over 99% reduction in bacterial counts within 8 hours at concentrations above its MIC .
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell proliferation. The mechanism was attributed to apoptosis induction through mitochondrial pathways, with increased levels of pro-apoptotic markers observed after treatment .
属性
IUPAC Name |
[4-[(E)-3-[2-(2,4-dinitrophenyl)ethoxy]-3-oxoprop-1-enyl]phenyl] 4-(4,4,4-trifluorobutoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F3N2O9/c29-28(30,31)15-1-16-40-23-11-6-21(7-12-23)27(35)42-24-9-2-19(3-10-24)4-13-26(34)41-17-14-20-5-8-22(32(36)37)18-25(20)33(38)39/h2-13,18H,1,14-17H2/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKZKOBDHZJELU-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OCCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OCCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F3N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













